3-(2,2,2-Trifluoroethoxy)iodobenzene
Overview
Description
3-(2,2,2-Trifluoroethoxy)iodobenzene is an organic compound with the molecular formula C8H6F3IO It consists of a benzene ring substituted with an iodine atom and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)iodobenzene typically involves the reaction of iodobenzene with 2,2,2-trifluoroethanol in the presence of a base. One common method is as follows:
Starting Materials: Iodobenzene and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include iodinated benzene derivatives with different oxidation states.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)iodobenzene depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium-aryl complex. This complex then participates in subsequent steps to form the desired product. The trifluoroethoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler analog without the trifluoroethoxy group.
3-Iodophenol: Contains a hydroxyl group instead of the trifluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)chlorobenzene: Contains a chlorine atom instead of iodine.
Uniqueness
3-(2,2,2-Trifluoroethoxy)iodobenzene is unique due to the presence of both the iodine atom and the trifluoroethoxy group. The iodine atom provides reactivity in substitution and coupling reactions, while the trifluoroethoxy group can influence the electronic properties and reactivity of the compound, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1-iodo-3-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOMFXXBGMUIRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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